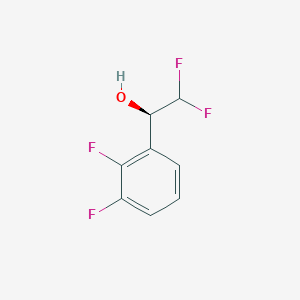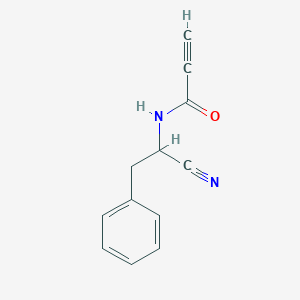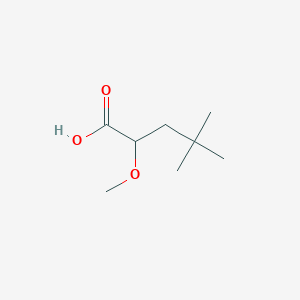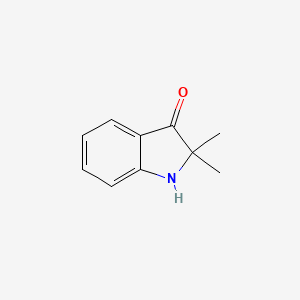
(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1R,2S)-rel-2- (3,4-Difluorophenyl)cyclopropanamine hydrochloride” seems to be related . It has a CAS Number of 1156491-10-9 and a molecular weight of 205.63 .
Molecular Structure Analysis
The InChI code for the related compound “(1R,2S)-rel-2- (3,4-Difluorophenyl)cyclopropanamine hydrochloride” is 1S/C9H9F2N.ClH/c10-7-2-1-5 (3-8 (7)11)6-4-9 (6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1 .Physical And Chemical Properties Analysis
The related compound “(1R,2S)-rel-2- (3,4-Difluorophenyl)cyclopropanamine hydrochloride” is a solid and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Chemistry and Coordination Properties
The chemical structure of (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol allows for its potential application in the field of coordination chemistry. Compounds with similar fluorinated structures have been used as ligands in coordination chemistry, influencing intra- and intermolecular hydrogen-bonding interactions. This property plays a significant role in the coordination properties displayed by such ligands, making (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol a candidate for novel applications in transition metal complexes and potentially in catalysis research (Saeed, Flörke, & Erben, 2014).
Environmental Degradation Studies
The fluorinated structure of (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol suggests its potential resistance to environmental degradation, similar to other polyfluoroalkyl chemicals. Research in microbial degradation of such chemicals is crucial for understanding their environmental fate and effects. Studies on polyfluoroalkyl chemicals have shown that microbial degradation can lead to the breakdown of non-fluorinated functionalities, resulting in persistent perfluoroalkyl acids. Understanding the degradation pathways and the environmental persistence of compounds like (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol is essential for assessing their environmental impact and for the development of remediation strategies (Liu & Avendaño, 2013).
NMR Analysis in Natural Products
(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol may also find applications in the field of natural products analysis through quantitative 1H NMR (qHNMR). The technique offers a robust method for the quantitative determination of metabolites in complex biological matrices, and compounds like (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol could be studied for their interactions with natural products, contributing to the understanding of their biological activities and potential therapeutic applications (Pauli, Jaki, & Lankin, 2005).
Downstream Processing in Biotechnology
The unique properties of fluorinated compounds, including (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol, may influence their applications in biotechnology, particularly in the downstream processing of biologically produced chemicals. The separation and purification processes of such compounds from fermentation broths are critical for their industrial production. Research in this area focuses on developing efficient, yield- and purity-maximizing technologies that are also energy-efficient (Xiu & Zeng, 2008).
Safety And Hazards
properties
IUPAC Name |
(1R)-1-(2,3-difluorophenyl)-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,7-8,13H/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZBMGZYNMOVSG-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)[C@H](C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2942026.png)
![3-(cyclopropanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2942028.png)



![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2942035.png)
![(1S,4S,5S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2942036.png)

![4-chlorophenyl (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2942039.png)
![N-(2,5-dimethoxybenzyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B2942040.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2942041.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)hexanoic acid](/img/structure/B2942044.png)
![Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B2942048.png)